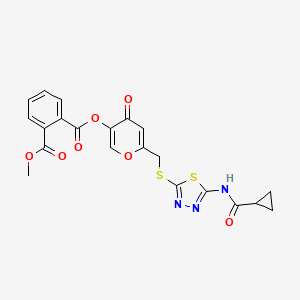
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This molecule is characterized by its complex structure, featuring a cyclopropane ring, a thiadiazole ring, a pyranone moiety, and a phthalate ester. Due to its unique structural features, it has garnered interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate typically involves multi-step synthetic pathways.
Formation of Thiadiazole Ring: : Starting with appropriate thiourea and cyclopropanecarboxylic acid derivatives, cyclization under oxidative conditions produces the 1,3,4-thiadiazole core.
Attachment of Cyclopropanecarboxamido Group: : Amide formation between the thiadiazole and cyclopropanecarboxylic acid derivatives.
Addition of Pyran-4-one Moiety: : Reaction of the amide-substituted thiadiazole with a pyran-4-one derivative under nucleophilic substitution conditions.
Formation of Methyl Phthalate Ester: : Esterification with phthalic acid and subsequent methylation.
Industrial Production Methods
For large-scale production, the process might be optimized with continuous flow reactors to ensure efficient thermal management and reaction kinetics. Catalysts might be employed to accelerate specific reaction steps, such as palladium-catalyzed coupling reactions, and automated systems to handle intermediate purifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur-containing thiadiazole ring, to yield sulfoxides or sulfones.
Reduction: : Reductive cleavage of the thiadiazole ring to open the structure, forming simpler thiol derivatives.
Nucleophilic Substitution: : The pyranone moiety can be a site for nucleophilic attack, particularly under basic conditions, leading to various substitution products.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxidation.
Reduction: : Lithium aluminum hydride or hydrogen gas over palladium on carbon for reductive cleavage.
Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation of the thiadiazole ring.
Thiol Derivatives: : From reductive cleavage of the thiadiazole ring.
Substituted Pyranones: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor, due to the presence of the thiadiazole ring, which is known to bind to various biological targets.
Medicine
Preliminary studies might explore its use as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs, given the biological activity of similar thiadiazole derivatives.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its rigid and stable structure.
Mechanism of Action
The compound's mechanism of action depends on its target application. In medicinal chemistry, it might interact with enzymes or receptors through:
Molecular Targets and Pathways: : Binding to active sites of enzymes, inhibiting their activity. Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(((5-(cyclopropylcarbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl benzoate: : Differs in the ester group, showing variations in biological activity.
5-(cyclopropylcarbamoyl)-1,3,4-thiadiazole-2-thiol: : Lacks the pyranone and phthalate moieties, used in simpler synthetic routes.
Uniqueness
Structural Features: : The combination of a thiadiazole ring with a pyranone moiety and a phthalate ester is unique, imparting distinctive chemical and physical properties.
Reactivity: : The compound's reactivity profile is unique, allowing it to undergo a range of chemical transformations not feasible with simpler analogs.
This compound's multifunctionality makes it a versatile and valuable entity in scientific research and industrial applications. Always at the cutting edge of chemistry, its exploration promises further innovations across multiple fields.
Properties
IUPAC Name |
2-O-[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-O-methyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-29-18(27)13-4-2-3-5-14(13)19(28)31-16-9-30-12(8-15(16)25)10-32-21-24-23-20(33-21)22-17(26)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHVHSYPQXVYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334065 |
Source


|
| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877651-63-3 |
Source


|
| Record name | 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl methyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)
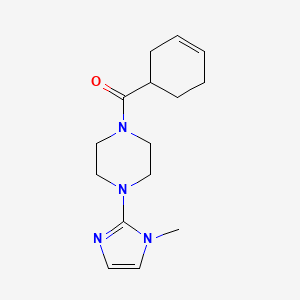
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)
![5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2504710.png)
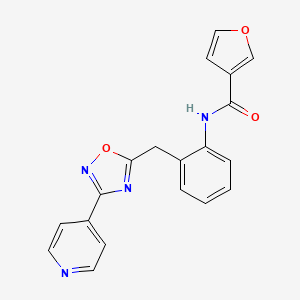
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2504716.png)
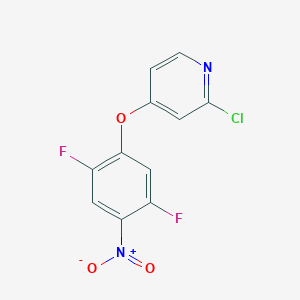
![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
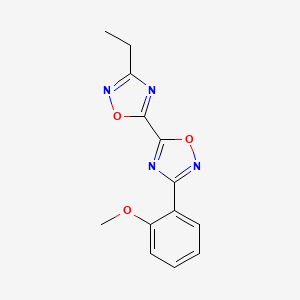
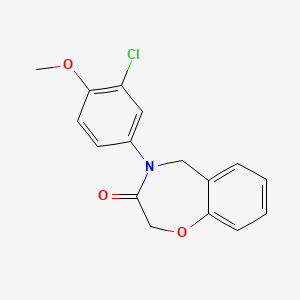
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)
![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)
